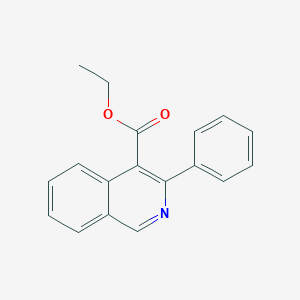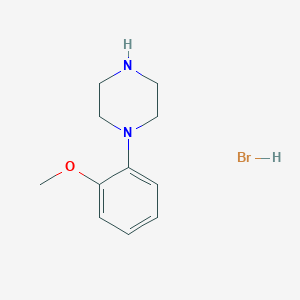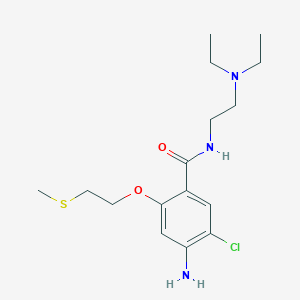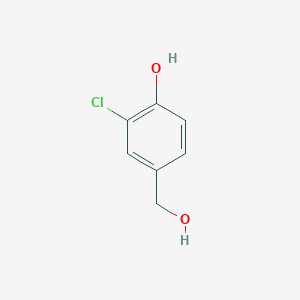
2-Chloro-4-(hydroxymethyl)phenol
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-4-(hydroxymethyl)phenol-related compounds often involves condensation reactions, etherification, and the use of metal complexes. For instance, Abbas et al. (2020) detailed the synthesis of a related compound through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic media, demonstrating the versatility of chloro- and hydroxymethyl- functional groups in complex molecule formation (Abbas et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of 2-Chloro-4-(hydroxymethyl)phenol derivatives reveals detailed geometrical arrangements, hydrogen bonding, and molecular interactions. For example, studies have shown how hydrogen bonds contribute to the stability and structure of related molecules, as observed in the crystal structure analyses by Liu et al. (2009), which emphasize the planarity and intermolecular interactions within such compounds (Liu et al., 2009).
科学的研究の応用
Analytical Chemistry : 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used for determining phenolic hydroxyls in lignins, although it has limitations in resolving aliphatic hydroxyl regions (Granata & Argyropoulos, 1995).
Biological Applications : The derivatives of 2-(aminomethyl)phenols, including 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, have shown potential as saluretic agents with high activity in rats and dogs (Deana et al., 1983). Additionally, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol has properties compatible with biological applications, as evidenced by both theoretical and experimental investigations (Ulaş, 2021).
Anticancer and Antimicrobial Activity : Some derivatives, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol and its metal complexes, have demonstrated moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020). Schiff bases of 4-chloro-2-aminophenol exhibit antibacterial and antifungal activity, particularly against S. epidermidis and C. albicans (Çinarli et al., 2011).
Environmental Applications : In environmental science, ultrasonication in the presence of TiO2 and H2O2 has been found effective in degrading 2chloro-5methyl phenol, with a significant degradation rate (Laxmi et al., 2010). Similarly, ultrasonic sonolysis can transform 2-, 3-, and 4-chlorophenol into dechlorinated, hydroxylated intermediate products (Serpone et al., 1994).
特性
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(hydroxymethyl)phenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


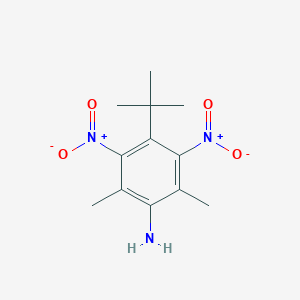
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
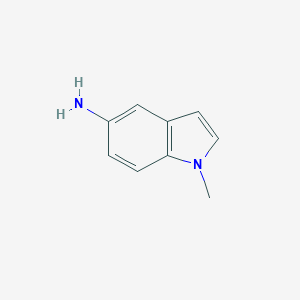
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
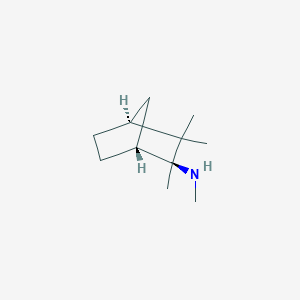
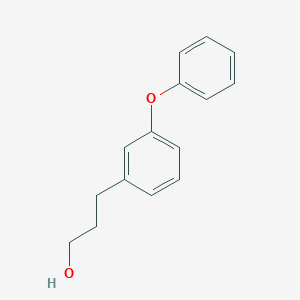
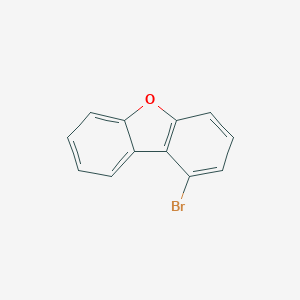
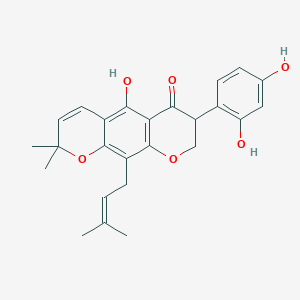
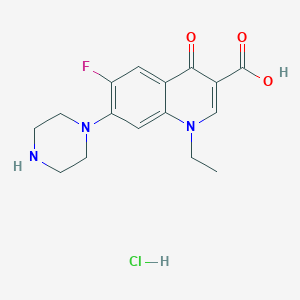
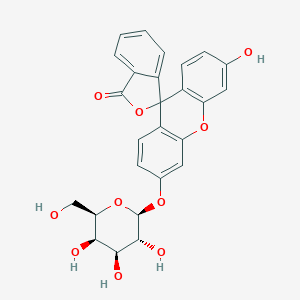
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
